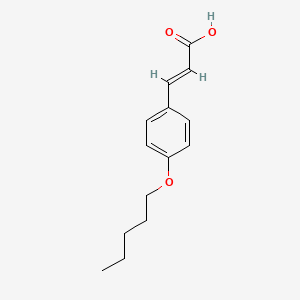p-Pentyloxycinnamic acid
CAS No.: 62718-63-2
Cat. No.: VC3778719
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62718-63-2 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | (E)-3-(4-pentoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+ |
| Standard InChI Key | WXPBGFBUVHLMSK-JXMROGBWSA-N |
| Isomeric SMILES | CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
| SMILES | CCCCCOC1=CC=C(C=C1)C=CC(=O)O |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
p-Pentyloxycinnamic acid, systematically named (E)-3-(4-pentoxyphenyl)prop-2-enoic acid, features a trans-configuration (E-isomer) confirmed by its SMILES notation: CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O . The molecule comprises a cinnamic acid backbone (acrylic acid linked to a phenyl group) with a pentyloxy chain (-O-C₅H₁₁) at the fourth position of the aromatic ring (Fig. 1). This substitution introduces steric and electronic modifications that influence its crystalline packing and solubility .
Table 1: Key Molecular Descriptors
Synthesis and Structural Validation
Synthetic Pathways
p-Pentyloxycinnamic acid is synthesized via esterification or Williamson ether synthesis, where 4-hydroxycinnamic acid reacts with pentyl bromide in the presence of a base . Alternative routes involve Knoevenagel condensation between 4-pentyloxybenzaldehyde and malonic acid, followed by acid-catalyzed decarboxylation . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the regiochemistry and purity of the product. For instance, ¹H-NMR reveals distinct peaks for the pentyloxy chain’s methylene protons (δ 1.2–1.8 ppm) and the trans-alkene protons (δ 6.3–7.6 ppm) .
Crystallographic Behavior
X-ray diffraction studies of analogous alkoxycinnamates reveal antiparallel molecular packing due to dipole-dipole interactions between the carboxylic acid groups . This arrangement facilitates lamellar mesophases in liquid crystalline states, a property exploited in electro-optical devices .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of p-pentyloxycinnamic acid exhibits a melting transition near 120–130°C, though experimental data specific to the compound remains sparse . In blends with bisphenol-A polycarbonate, it demonstrates partial miscibility, with a glass transition temperature (Tg) modulated by the pentyloxy group’s plasticizing effect .
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chlorinated solvents (e.g., dichloromethane) and dimethyl sulfoxide (DMSO) . The carboxylic acid moiety enables salt formation with bases, while the alkene undergoes photodimerization under UV light, a trait harnessed in polymer cross-linking .
Thermodynamic Behavior in Polymer Blends
Phase Diagram Analysis
In blends with bisphenol-A polycarbonate, p-pentyloxycinnamic acid exhibits concentration-dependent miscibility . Solid-state ¹³C NMR spectroscopy identifies hydrogen bonding between the acid’s -COOH and the polymer’s carbonate groups, reducing phase separation . The Universal Quasi-Chemical Functional-Group Activity Coefficient (UNIFAC-FV) model predicts a lower critical solution temperature (LCST) near 180°C, aligning with experimental observations .
Table 2: Thermodynamic Parameters in Polycarbonate Blends
| Parameter | Value | Method | Source |
|---|---|---|---|
| LCST | ~180°C | UNIFAC-FV | |
| Tg Shift (20 wt% LC) | ΔTg = -15°C | DSC | |
| Hydrogen Bond Energy | ~25 kJ/mol | ¹³C NMR |
Applications in Advanced Materials
Liquid Crystal Displays (LCDs)
p-Pentyloxycinnamic acid serves as a mesogen in ferroelectric liquid crystals (FLCs). Its antiparallel packing enhances switching speeds in display panels by stabilizing the smectic C* phase . Blends with chiral dopants achieve helical pitch lengths <200 nm, enabling high-resolution displays .
Polymer Composites
Incorporating p-pentyloxycinnamic acid into polycarbonate matrices improves impact resistance while maintaining optical clarity . The acid’s flexible pentyloxy tail reduces crystallinity, yielding composites with tunable mechanical properties for aerospace and automotive coatings .
Challenges and Future Directions
Despite its utility, p-pentyloxycinnamic acid faces limitations in hygroscopicity and photodegradation. Advances in covalent functionalization (e.g., fluorination of the pentyloxy chain) could mitigate these issues. Further research into bio-based synthesis routes may enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume